molecular formula C17H19N5O3S B2443660 ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate CAS No. 863500-92-9

ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate

Cat. No.: B2443660
CAS No.: 863500-92-9
M. Wt: 373.43
InChI Key: HHKFVIPTHBJHOK-UHFFFAOYSA-N
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Description

“Ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate” is a complex organic compound. It contains a triazolopyrimidine core, which is a common structure in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidine-diones . A specific synthesis process for this compound is not available in the retrieved data.

Scientific Research Applications

Antimicrobial Activity

Novel polynuclear compounds, including derivatives related to ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate, have been synthesized and screened for antimicrobial activity. These studies reveal that structurally related compounds exhibit promising antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Antituberculous Agents

Compounds analogous to this compound have been evaluated for tuberculostatic activity. The synthesis and screening of these compounds indicate their potential as antituberculous agents, highlighting an important area of scientific research for the treatment of tuberculosis (Titova et al., 2019).

Antiparkinsonian Activity

Derivatives related to this compound have been designed and evaluated for antiparkinsonian activity. The significant antiparkinsonian activity observed in some compounds underscores their potential utility in developing treatments for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Cancer Treatment

Molecular docking analyses of structurally similar compounds have suggested their potential as inhibitors for cancer treatment. This indicates a promising direction for the application of this compound and related compounds in oncological research (Sert et al., 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities, given the broad spectrum of activities exhibited by similar compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could be beneficial.

Properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-4-13(17(23)25-5-2)26-16-14-15(18-10-19-16)22(21-20-14)11-6-8-12(24-3)9-7-11/h6-10,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKFVIPTHBJHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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